![molecular formula C10H18ClNO2 B2908991 Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride CAS No. 2580191-42-8](/img/structure/B2908991.png)
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride
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Overview
Description
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol.
Mechanism Of Action
The exact mechanism of action of Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which may be due to its ability to modulate pain receptors in the brain. Additionally, it has been shown to have antitumor effects by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, one limitation is that it may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It may also be investigated for its potential as a treatment for other psychiatric disorders such as schizophrenia. Additionally, further research may be conducted to explore its antitumor properties and potential use in cancer therapy.
In conclusion, Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is a chemical compound that has shown promising therapeutic potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to explore its use in various applications.
Synthesis Methods
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride can be synthesized using various methods. One common method involves the reaction of indole-6-carboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8;/h7-9,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHSTYMJJIGSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CCNC2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride |
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